N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated indole moiety and a dimethoxy-substituted benzazepine ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the bromination of indole, followed by the formation of an ethyl linkage. The benzazepine ring is then introduced through a series of cyclization reactions, and the final step involves the acylation to form the acetamide group. Common reagents used in these reactions include bromine, ethylating agents, and acyl chlorides, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production. The choice of solvents, catalysts, and purification methods are critical to ensure the efficiency and cost-effectiveness of the industrial process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The brominated indole and benzazepine moieties play crucial roles in these interactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures.
4-Chloromethcathinone: A stimulant drug with structural similarities.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is unique due to its combination of a brominated indole and a dimethoxy-substituted benzazepine ring. This structural configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H24BrN3O4 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI |
InChI=1S/C24H24BrN3O4/c1-31-21-11-17-6-9-28(24(30)13-18(17)12-22(21)32-2)15-23(29)26-7-10-27-8-5-16-3-4-19(25)14-20(16)27/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H,26,29) |
InChI Key |
WNTDRUTYBMAJOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br)OC |
Origin of Product |
United States |
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